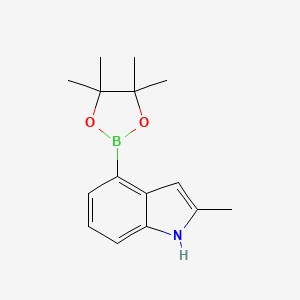

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

BenchChem offers high-quality 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-9-11-12(7-6-8-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBYXNVNDPTRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(NC3=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a valuable building block in medicinal chemistry and drug development. The primary synthetic strategy discussed herein involves a two-stage process: the initial synthesis of the key intermediate, 4-bromo-2-methyl-1H-indole, via a modified Batcho-Leimgruber indole synthesis, followed by a palladium-catalyzed Miyaura borylation to install the desired pinacol boronate ester at the C4 position. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only step-by-step methodologies but also insights into the rationale behind the experimental choices, potential challenges, and purification strategies.

Introduction: The Significance of 4-Borylated Indoles in Modern Drug Discovery

The indole scaffold is a ubiquitous and privileged structure in a vast array of natural products and pharmaceuticals.[1] The ability to functionalize specific positions of the indole ring is paramount for the exploration of structure-activity relationships (SAR) in drug discovery programs. Among the various functionalization strategies, the introduction of a boronic acid or a boronate ester group has emerged as a powerful tool. These boron-containing motifs serve as versatile handles for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[2]

The target molecule, 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, is of particular interest as it allows for the elaboration of the indole core at the C4 position, a modification that can significantly impact the biological activity of the resulting compounds. This guide will provide a detailed and practical approach to the synthesis of this important intermediate, starting from commercially available precursors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that the most robust and reliable method for the introduction of the pinacol boronate ester at the C4 position is through a Miyaura borylation of a corresponding 4-haloindole. Given the relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (I > Br > Cl), 4-bromo-2-methyl-1H-indole presents an ideal and readily accessible precursor.

The synthesis of 4-bromo-2-methyl-1H-indole can be efficiently achieved using the Batcho-Leimgruber indole synthesis.[3][4] This powerful reaction allows for the construction of the indole ring from an appropriately substituted ortho-nitrotoluene. In this case, the synthesis will commence with 2-bromo-6-nitrotoluene.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Key Intermediate: 4-bromo-2-methyl-1H-indole

The synthesis of the crucial 4-bromo-2-methyl-1H-indole intermediate is accomplished in two steps starting from 2-bromo-6-nitrotoluene.

Step 1: Synthesis of 1-(2-bromo-6-nitrophenyl)-2-(dimethylamino)ethene

This step involves the condensation of 2-bromo-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. The acidity of the methyl protons of 2-bromo-6-nitrotoluene is enhanced by the presence of the ortho-nitro group, facilitating the reaction.[2]

Caption: Formation of the enamine intermediate.

Experimental Protocol:

-

To a solution of 2-bromo-6-nitrotoluene (1.0 eq) in dry N,N-dimethylformamide (DMF, 5 mL/g of starting material) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

-

The reaction mixture is heated to 110 °C and stirred for 12-16 hours, during which time the color of the solution typically darkens.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is typically a dark solid or oil and is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Reductive Cyclization to 4-bromo-2-methyl-1H-indole

The crude enamine from the previous step is subjected to reductive cyclization to form the indole ring. Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and effective method.[4]

Sources

An In-Depth Technical Guide to 2-Methyl-4-(pinacolato)boryl-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic functionalization of the indole nucleus is paramount in the quest for novel therapeutic agents. Among the myriad of synthetic tools available, organoboron reagents, particularly pinacol boronic esters, have emerged as indispensable partners in modern organic synthesis. This guide provides a comprehensive technical overview of a specific, yet highly valuable building block: 2-methyl-4-(pinacolato)boryl-1H-indole . We will delve into its fundamental properties, explore synthetic routes for its preparation, dissect its reactivity profile with a focus on its application in catalysis, and illuminate its significance as a key intermediate in the synthesis of complex molecules for drug discovery.

Core Compound Identification and Physicochemical Properties

1.1. Chemical Identity

-

Systematic Name: 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

-

CAS Number: 955979-22-3

-

Molecular Formula: C₁₅H₂₀BNO₂

-

Molecular Weight: 257.14 g/mol

1.2. Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 257.14 g/mol | MySkinRecipes[2] |

| CAS Number | 955979-22-3 | MySkinRecipes[2] |

Synthesis of 2-Methyl-4-(pinacolato)boryl-1H-indole: A Strategic Overview

The introduction of a boronic ester at the C4 position of the 2-methylindole scaffold presents a synthetic challenge due to the inherent reactivity of the indole nucleus. Direct C-H borylation methods are often favored for their atom economy and efficiency.

2.1. Conceptual Synthetic Pathways

The synthesis of 2-methyl-4-(pinacolato)boryl-1H-indole can be approached through several strategic disconnections. A primary and increasingly common strategy involves the direct C-H borylation of the 2-methylindole precursor. This approach is highly desirable as it avoids the pre-functionalization of the indole ring.

2.2. Transition-Metal-Free C-H Borylation

Recent advances have demonstrated the potential for metal-free C-H borylation of indoles.[3] These methods often employ a directing group to achieve regioselectivity, which can be a challenge for the C4 position. For instance, the use of a pivaloyl group at the C3 position of an indole can direct borylation to the C4 position using BBr₃. While not a direct route to the pinacol ester, the resulting boronic acid can be subsequently esterified.

2.3. Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has become a powerful tool for the functionalization of heterocycles. While C3 borylation is common, achieving selectivity at the C4 position of a 2-substituted indole is more challenging. Directing group strategies are often employed to overcome the intrinsic reactivity patterns of the indole nucleus.

2.4. Synthesis from Pre-functionalized Indoles

An alternative to direct C-H borylation is the synthesis from a pre-functionalized 2-methylindole, such as 4-bromo-2-methyl-1H-indole. This halogenated precursor can then be converted to the desired boronic ester via a Miyaura borylation reaction.

2.4.1. Exemplary Protocol: Miyaura Borylation of 4-Bromo-2-methyl-1H-indole

This protocol is a representative, though not explicitly documented for this specific substrate, procedure based on established methods for the borylation of aryl halides.

-

Step 1: Synthesis of 4-Bromo-2-methyl-1H-indole: This precursor can be synthesized through various established methods, such as the Batcho-Leimgruber indole synthesis from 2-nitrotoluene derivatives.[4]

-

Step 2: Miyaura Borylation:

-

To a solution of 4-bromo-2-methyl-1H-indole (1.0 equiv) in a suitable solvent such as dioxane or DMF, add bis(pinacolato)diboron (B₂(pin)₂) (1.1-1.5 equiv).

-

Add a palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium acetate (KOAc) (3.0 equiv).

-

Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford 2-methyl-4-(pinacolato)boryl-1H-indole.

-

Reactivity and Synthetic Utility

The primary utility of 2-methyl-4-(pinacolato)boryl-1H-indole lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]

3.1. Suzuki-Miyaura Cross-Coupling Reactions

This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the C4 position of the 2-methylindole core. The reaction is highly valued for its mild conditions and tolerance of a broad range of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.[5]

3.1.1. General Reaction Scheme

3.1.2. Key Experimental Considerations

-

Palladium Catalyst: A variety of palladium catalysts can be employed, with common choices including Pd(PPh₃)₄, Pd(dppf)Cl₂, and various palladium-phosphine ligand systems. The choice of catalyst and ligand can significantly impact reaction efficiency and scope.

-

Base: An appropriate base is crucial for the transmetalation step. Common bases include aqueous solutions of sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is typically used to facilitate the dissolution of both the organic substrates and the inorganic base.

-

Reaction Conditions: Reactions are typically heated to ensure efficient coupling, with temperatures ranging from 60 to 120 °C.

3.2. Other Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is the most prominent application, the C-B bond in 2-methyl-4-(pinacolato)boryl-1H-indole can, in principle, participate in other transition-metal-catalyzed cross-coupling reactions, such as Chan-Lam and Liebeskind-Srogl couplings, to form C-N, C-O, and C-S bonds, further expanding its synthetic utility.

Applications in Drug Discovery and Medicinal Chemistry

The 2-methyl-4-substituted indole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The ability to readily synthesize diverse libraries of these compounds using 2-methyl-4-(pinacolato)boryl-1H-indole as a key intermediate is of significant interest to drug discovery programs.[1]

4.1. A Versatile Building Block for Bioactive Molecules

The indole nucleus is a key component of many approved drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[6] For instance, the non-steroidal anti-inflammatory drug (NSAID) Indomethacin features a substituted indole core.[6] The ability to introduce diverse substituents at the C4 position of the 2-methylindole scaffold allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

4.2. Potential Therapeutic Targets

Compounds derived from 2-methyl-4-(pinacolato)boryl-1H-indole could be designed to target a variety of biological pathways. The indole scaffold is known to interact with numerous receptors and enzymes. For example, indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[6]

Handling and Storage

2-Methyl-4-(pinacolato)boryl-1H-indole, like many organoboron compounds, should be handled with care. It is advisable to store the compound under an inert atmosphere (argon or nitrogen) in a cool, dry place to prevent hydrolysis of the pinacol boronic ester. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed.

Conclusion

2-Methyl-4-(pinacolato)boryl-1H-indole is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient means to access a wide range of 2-methyl-4-substituted indoles, a class of compounds with significant therapeutic potential. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the strategic application of such well-defined and reactive intermediates will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

-

Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega, 2023. [Link]

-

Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines. Angewandte Chemie International Edition, 2022. [Link]

-

Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. [Link]

-

How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate, 2023. [Link]

-

Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Organic Syntheses, 2019. [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][7]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 2014. [Link]

- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 2019. [Link]

-

Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. ResearchGate, 2021. [Link]

-

On-DNA Synthesis of Multisubstituted Indoles. Organic Letters, 2023. [Link]

-

From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 2020. [Link]

-

C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. The Journal of Organic Chemistry, 2014. [Link]

-

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. MySkinRecipes. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021. [Link]

-

Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 2024. [Link]

-

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. PubChem. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 2021. [Link]

-

C4-Selective C-H Borylation of Pyridinium Derivatives Driven by Electron Donor-Acceptor Complexes. KAIST, 2022. [Link]

-

Suzuki‐Miyaura couplings of boryl‐substituted enynes with iodobenzene. ResearchGate, 2020. [Link]

-

Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters, 2024. [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 2017. [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 2023. [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole [myskinrecipes.com]

- 3. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methyl-4-borylindole

Introduction

In the landscape of modern drug discovery and synthetic chemistry, indole derivatives stand out as privileged scaffolds due to their prevalence in natural products and pharmaceuticals. The introduction of a boron moiety, particularly a boronic acid or ester group, into the indole framework dramatically expands its synthetic utility, enabling facile carbon-carbon and carbon-heteroatom bond formation through reactions like the Suzuki-Miyaura coupling. 2-Methyl-4-borylindole is a key building block in this context, offering a strategic point for molecular elaboration.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. A thorough understanding of the ¹H and ¹³C NMR spectra of 2-Methyl-4-borylindole is not merely an academic exercise; it is a critical prerequisite for reaction monitoring, purity assessment, and confirmation of structure in any synthetic endeavor. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data for 2-methyl-4-borylindole, grounded in established spectroscopic principles and data from analogous structures. We will delve into the causality behind experimental choices and provide a framework for confident spectral interpretation.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for unambiguous spectral assignment. The structure of 2-methyl-4-borylindole, for the purpose of this guide, will be represented as its pinacol boronate ester, a common and stable form.

Caption: Structure of 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with IUPAC numbering.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation: A Self-Validating Protocol

-

Analyte Preparation : Start with 5-10 mg of 2-methyl-4-borylindole. The sample should be dry and free of residual solvents from synthesis, which could otherwise complicate the spectrum.

-

Solvent Selection : Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic molecules and its relatively clean spectral window. Alternatively, DMSO-d₆ can be used, which has the advantage of shifting the broad N-H proton signal further downfield, away from aromatic signals.

-

Dissolution : Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.[3]

-

Reference Standard : Most commercially available deuterated solvents contain tetramethylsilane (TMS) as an internal reference standard, defined as 0.00 ppm. If not present, a minuscule amount can be added.

-

Expertise : Using an internal standard is critical for accurate chemical shift referencing, as the absolute resonance frequency can drift slightly between experiments.

-

-

Filtration : To ensure a homogeneous magnetic field across the sample (a prerequisite for high resolution), the solution must be free of particulate matter. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube (e.g., Wilmad or Norell).[4]

-

Trustworthiness : This step prevents line broadening caused by suspended solids, ensuring the resulting spectrum is a true representation of the molecule in solution.

-

-

D₂O Exchange (Optional but Recommended) : To definitively identify the N-H proton, one can acquire a spectrum, then add a single drop of deuterium oxide (D₂O), shake the tube, and re-acquire the spectrum. The N-H proton signal will disappear or significantly diminish due to chemical exchange with deuterium.

NMR Data Acquisition

The following are typical parameters for a 400 MHz spectrometer.

-

¹H NMR Spectroscopy :

-

Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the N-H proton, are captured.

-

Acquisition Time : ~2-3 seconds.

-

Relaxation Delay (d1) : 2-5 seconds. A longer delay ensures proper T1 relaxation for all protons, which is important for accurate integration.

-

Number of Scans : 8-16 scans, depending on sample concentration.

-

-

¹³C NMR Spectroscopy :

-

Pulse Program : Proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems) to produce a spectrum with singlets for each carbon.

-

Spectral Width : ~220 ppm (e.g., from -10 to 210 ppm).[5]

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay (d1) : 2 seconds. Note: Quaternary carbons have longer relaxation times and may appear weaker. For quantitative analysis, much longer delays are needed.[6]

-

Number of Scans : 512-2048 scans, as ¹³C is a low-abundance nucleus and requires more signal averaging.

-

Caption: A typical experimental workflow for NMR-based structural elucidation.

¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum of 2-methyl-4-borylindole is predicted to show seven distinct signals. The boryl group at the C4 position acts as a weak electron-withdrawing group, influencing the chemical shifts of the adjacent aromatic protons.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale & Field Insights |

| H1 (N-H) | 8.1 - 8.5 | br s | 1H | - | This proton is acidic and its signal is often broad due to quadrupolar relaxation from the ¹⁴N nucleus and potential chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |

| H7 | 7.5 - 7.7 | d | 1H | J = 7-8 | Located ortho to the electron-donating nitrogen atom, but also deshielded by the ring current. Expected to be a doublet due to coupling with H6.[7] |

| H5 | 7.4 - 7.6 | d | 1H | J = 7-8 | This proton is ortho to the boryl group, which exerts a deshielding effect. It will appear as a doublet from coupling to H6. |

| H6 | 7.1 - 7.3 | t | 1H | J = 7-8 | This proton is coupled to both H5 and H7, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants). |

| H3 | 6.2 - 6.4 | s (or q) | 1H | J ≈ 1 | Located on the electron-rich pyrrole ring. It will appear as a singlet or a narrow quartet due to small long-range coupling with the C2-methyl protons.[7] |

| C2-CH₃ | 2.4 - 2.5 | s (or d) | 3H | J ≈ 1 | The methyl group at the C2 position is characteristic. Its signal may be a sharp singlet or slightly split by H3.[7] |

| Pinacol -CH₃ | ~1.35 | s | 12H | - | The four methyl groups of the pinacol boronate ester are chemically equivalent due to free rotation, giving rise to a single, intense singlet.[8] |

¹³C NMR Spectral Analysis (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display signals for all unique carbon atoms in the molecule.

| Signal Assignment | Predicted δ (ppm) | Rationale & Field Insights |

| C2 | 137 - 140 | This quaternary carbon is deshielded due to its attachment to the nitrogen atom and its position in the pyrrole ring. |

| C7a | 135 - 137 | A quaternary carbon at the fusion of the two rings, its chemical shift is typical for this position in the indole scaffold. |

| C3a | 128 - 130 | The second quaternary carbon at the ring junction. |

| C5 | 123 - 126 | Aromatic CH carbon, influenced by the adjacent boryl group. |

| C7 | 121 - 123 | Aromatic CH carbon. |

| C6 | 120 - 122 | Aromatic CH carbon. |

| C3 | 100 - 102 | This carbon is characteristic of the C3 position in 2-substituted indoles, appearing significantly upfield due to the electron-donating effect of the nitrogen atom.[9] |

| Pinacol Quat. C | 83 - 85 | The two equivalent quaternary carbons of the pinacol ester group, bonded to oxygen. |

| Pinacol -CH₃ | 24 - 26 | The four equivalent methyl carbons of the pinacol ester. |

| C2-CH₃ | 13 - 15 | The methyl group carbon at the C2 position, appearing in the typical aliphatic region. |

| C4 | Signal may be broad or absent | The carbon directly attached to the boron atom (ipso-carbon) is a key feature. Due to the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B), the signal for C4 is often significantly broadened and may be difficult to observe or even entirely absent in a standard ¹³C NMR spectrum.[10] This is a critical diagnostic observation. |

Conclusion

The structural characterization of 2-methyl-4-borylindole by NMR spectroscopy is a clear-cut process when guided by a solid understanding of chemical principles. The ¹H NMR spectrum is defined by distinct signals for the indole ring protons, with the boryl group at C4 subtly influencing the downfield shifts of its neighbors. The ¹³C NMR spectrum provides a carbon map of the molecule, with the most telling feature being the characteristically broad or unobserved signal for the boron-bound C4 carbon. This in-depth guide provides the necessary framework, from sample preparation to spectral interpretation, for researchers to confidently and accurately utilize NMR in their work with this versatile synthetic building block.

References

- Wrackmeyer, B. (1979). Carbon-13 NMR Spectroscopy of Boron Compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 12, 227-259.

-

Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University Chemistry Department. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

- Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag.

- Stothers, J. B. (1979). Book Review: NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY OF BORON COMPOUNDS. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 9(3), 291-292.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

Western University, JB Stothers NMR Facility. (n.d.). NMR SAMPLE PREPARATION. [Link]

- Morales‐Ríos, M. S., Del Río, R. E., & Joseph‐Nathan, P. (1988). Unambiguous assignment of the 13C NMR spectra of methylindoles. Magnetic Resonance in Chemistry, 26(7), 552–558.

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

-

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Farrer, B. T., & Thorp, H. H. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1772–1775.

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]

-

LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

- Fokin, A. A., Gurskii, M. E., & Gloriozov, I. P. (2003). THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [¹⁵N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE. Chemistry of Heterocyclic Compounds, 39(10), 1321-1326.

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Methylindole(95-20-5) 1H NMR [m.chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sci-hub.box [sci-hub.box]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

Navigating the Regiochemical Labyrinth: A Technical Guide to the Preparation of C4-Borylated Indoles

Abstract

The indole scaffold is a cornerstone of medicinal chemistry and materials science, with its functionalization being a critical aspect of modern drug discovery and development. Among the various substituted indoles, those bearing a boron moiety at the C4-position are particularly valuable synthetic intermediates. Their ability to participate in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the introduction of diverse molecular fragments at a traditionally challenging position on the indole nucleus. This guide provides an in-depth technical overview of the contemporary synthetic strategies for the preparation of C4-borylated indoles, with a focus on directing group-assisted C-H activation. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the synthetic utility of the resulting organoboron compounds.

The Challenge and Significance of C4-Functionalization of Indoles

The indole ring system possesses multiple sites susceptible to chemical modification. The pyrrole ring is inherently electron-rich, rendering the C3 position the most nucleophilic and kinetically favored site for electrophilic substitution. Consequently, direct functionalization of the benzene ring, particularly at the C4-position, presents a significant regiochemical challenge. Overcoming this inherent reactivity profile is paramount for accessing a diverse range of indole-based compounds with novel biological activities and material properties. C4-borylated indoles serve as versatile linchpins in this endeavor, opening a gateway to a plethora of otherwise inaccessible derivatives.

The Power of Directing Groups: A Paradigm Shift in Indole Functionalization

A breakthrough in achieving regioselectivity at the C4-position has been the strategic implementation of directing groups.[1][2] These molecular auxiliaries are temporarily installed on the indole scaffold to steer a reagent to a specific C-H bond, overriding the intrinsic reactivity of the heterocycle. For the synthesis of C4-borylated indoles, a particularly effective strategy involves the installation of a directing group at the C3-position.

The Pivaloyl Group: A Bulky and Effective Director

The sterically demanding pivaloyl group, when installed at the C3-position of an indole, has proven to be a highly effective directing group for functionalization at the C4-position.[2] This approach has been successfully applied in various metal-catalyzed C-H activation reactions. While direct ruthenium-catalyzed C4-borylation has yet to be extensively reported, analogous C4-functionalizations such as phosphorylation and diamidation have been achieved using this strategy, highlighting its potential.[3][4] The underlying principle involves the formation of a metallocycle intermediate where the metal center is brought into proximity with the C4-H bond, facilitating its cleavage and subsequent functionalization.

Metal-Free C-H Borylation: The BBr₃-Mediated Approach

A significant advancement in the preparation of C4-borylated indoles is a metal-free method utilizing boron tribromide (BBr₃).[5] This approach offers the distinct advantages of avoiding potentially toxic and expensive transition metal catalysts. The reaction proceeds through a chelation-assisted mechanism, where a directing group on the indole coordinates to the boron reagent, delivering it to the desired C-H bond.

C3-Pivaloyl Directed C4-Borylation

The installation of a pivaloyl group at the C3-position of the indole is a key prerequisite for achieving high regioselectivity for C4-borylation with BBr₃.[5] The reaction is typically performed under mild conditions and affords the C4-dibromoborylated indole, which can be subsequently converted to the more stable and synthetically versatile pinacol boronate ester.

Reaction Workflow:

Caption: General workflow for the preparation of C4-borylated indoles.

Mechanistic Rationale:

The regioselectivity of the BBr₃-mediated borylation is driven by the formation of a six-membered ring intermediate. The oxygen atom of the C3-pivaloyl group coordinates to the Lewis acidic boron atom of BBr₃. This brings the boron reagent into close proximity to the C4-H bond, facilitating an electrophilic aromatic substitution-type mechanism. Computational studies, including Density Functional Theory (DFT) calculations, have supported this proposed pathway, indicating that the transition state leading to C4-borylation is energetically more favorable than those for borylation at other positions.

Caption: Simplified mechanism of C3-pivaloyl directed C4-borylation.

Experimental Protocols

Preparation of 3-Pivaloylindole (Starting Material)

Materials:

-

Indole

-

Pivaloyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of indole (1.0 eq) in anhydrous DCM at 0 °C, add AlCl₃ (1.1 eq) portion-wise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add pivaloyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-pivaloylindole.

BBr₃-Mediated C4-Borylation of 3-Pivaloylindole

Materials:

-

3-Pivaloylindole

-

Boron tribromide (BBr₃), 1 M solution in DCM

-

Dichloromethane (DCM), anhydrous

-

Pinacol

-

Triethylamine (or other suitable base)

-

Hexanes

-

Celatom®

Procedure:

-

To a solution of 3-pivaloylindole (1.0 eq) in anhydrous DCM at room temperature, add BBr₃ (1.1 eq, 1 M solution in DCM) dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

In a separate flask, dissolve pinacol (1.5 eq) in anhydrous DCM and add triethylamine (3.0 eq).

-

Cool the pinacol solution to 0 °C and slowly add the reaction mixture containing the C4-dibromoborylated intermediate via cannula.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient). The product can also be purified by trituration or recrystallization from hexanes.

Substrate Scope and Limitations

The BBr₃-mediated C4-borylation of 3-pivaloylindoles exhibits good functional group tolerance. A variety of substituents on the indole ring are well-tolerated, providing access to a range of C4-borylated indole derivatives.

| Entry | Indole Substrate (Substituent at C5) | Yield (%) |

| 1 | H | 85 |

| 2 | Me | 82 |

| 3 | OMe | 78 |

| 4 | F | 75 |

| 5 | Cl | 80 |

| 6 | Br | 79 |

Table 1: Representative yields for the C4-borylation of 5-substituted 3-pivaloylindoles. Yields are for the isolated pinacol boronate ester.

Limitations:

-

Strongly electron-withdrawing groups on the indole ring may deactivate the system towards electrophilic borylation.

-

Substrates with functional groups that are sensitive to Lewis acids (e.g., certain protecting groups) may not be compatible with the reaction conditions.

-

The directing group must be robust enough to withstand the reaction conditions and be removable post-borylation if desired.

Synthetic Utility of C4-Borylated Indoles

The primary synthetic application of C4-borylated indoles is their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][6] This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the C4-position of the indole nucleus.

Caption: Suzuki-Miyaura coupling of C4-borylated indoles.

This strategy has been employed in the synthesis of various complex molecules and natural product analogues. The ability to forge new carbon-carbon bonds at the C4-position provides a powerful tool for medicinal chemists to explore novel chemical space and develop new therapeutic agents.

Conclusion and Future Outlook

The development of directing group strategies, particularly the use of a C3-pivaloyl group in conjunction with BBr₃, has revolutionized the synthesis of C4-borylated indoles. This metal-free approach provides a reliable and efficient means to access these valuable synthetic intermediates. The resulting C4-borylated indoles are versatile building blocks for the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling and other transformations.

Future research in this area will likely focus on the development of catalytic methods for C4-borylation, which would further enhance the atom and step economy of this transformation. The exploration of new directing groups that are more readily installed and removed, or that can be used in catalytic quantities, will also be a key area of investigation. As our understanding of C-H activation and borylation continues to grow, we can anticipate the development of even more sophisticated and powerful methods for the selective functionalization of the indole nucleus, further empowering the fields of drug discovery and materials science.

References

- Prabhu, K. R., et al. "Ruthenium-Catalyzed C4-Alkenylation of Indoles Using a C3-Directing Group." Organic Letters, vol. 18, no. 20, 2016, pp. 5244-5247.

- Shi, Z., et al. "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds." Accounts of Chemical Research, vol. 54, no. 7, 2021, pp. 1837-1851.

- Ingleson, M. J., et al. "Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines." Angewandte Chemie International Edition, vol. 60, no. 4, 2021, pp. 2021-2026.

- Shi, Z., et al. "BBr3 directed C4−H borylation of indole." Angewandte Chemie International Edition, vol. 58, no. 43, 2019, pp. 15381-15385.

-

Shi, Z., et al. "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds." ResearchGate, 2021, [Link].

- Soderquist, J. A., et al. "Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions." The Journal of Organic Chemistry, vol. 68, no. 25, 2003, pp. 9789-9792.

- Houk, K. N., Shi, Z., et al. "Metal-free C–H Borylation and Hydroboration of Indoles." ACS Omega, vol. 8, no. 41, 2023, pp. 38165-38183.

-

Shi, Z., et al. "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds." PubMed, 2021, [Link].

-

Shi, Z., et al. "BBr3-Mediated P(III)-Directed C-H Borylation of Phosphines." PubMed, 2022, [Link].

- Sureshbabu, P., et al. "Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies." Chemical Science, vol. 12, no. 30, 2021, pp. 10336-10343.

- Beilstein Journals. "Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions." Beilstein Journal of Organic Chemistry, vol. 14, 2018, pp. 2486-2493.

-

Itami, K., et al. "Synthesis of 2-boryl- and silylindoles by copper-catalyzed borylative and silylative cyclization of 2-alkenylaryl isocyanides." PubMed, 2010, [Link].

-

Sureshbabu, P., et al. "Ruthenium(II)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic." KOASAS, 2021, [Link].

- Charette, A. B., et al. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, vol. 43, no. 47, 2002, pp. 8557-8560.

-

Sureshbabu, P., et al. "(PDF) Ruthenium(ii)-catalyzed regioselective direct C4- And C5-diamidation of indoles and mechanistic studies." ResearchGate, 2021, [Link].

- Prabhu, K. R., et al. "Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy." Organic Letters, vol. 16, no. 15, 2014, pp. 4032-4035.

-

Studer, A., et al. "C4-Selective C-H Borylation of Pyridinium Derivatives Driven by Electron Donor-Acceptor Complexes." PubMed, 2022, [Link].

- Guillaumet, G., et al. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, vol. 11, no. 13, 2021, pp. 7443-7453.

- Wang, J., et al. "Copper-Mediated C4-H Sulfonylation of Indoles via a Transient Directing Group Strategy." Organic Letters, vol. 23, no. 18, 2021, pp. 7146-7151.

- Ingleson, M. J., et al. "Corrigendum: Acyl‐Directed ortho‐Borylation of Anilines and C7 Borylation of Indoles using just BBr3." Angewandte Chemie International Edition, vol. 60, no. 13, 2021, p. 6961.

Sources

- 1. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

Introduction: The Utility and Characteristics of Indole Boronic Acid Pinacol Esters

An In-depth Technical Guide for the Safe Handling and Application of 2-methyl-4-indole boronic acid pinacol ester

2-methyl-4-indole boronic acid pinacol ester belongs to a versatile class of organoboron compounds that are integral to modern organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] The strategic placement of a boronic acid pinacol ester group allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3]

Pinacol esters are generally favored over their corresponding free boronic acids in many applications. The pinacol protecting group enhances the compound's stability, often making it a crystalline, weighable solid that is less prone to dehydration-trimerization (dehydrocyclization) that can plague free boronic acids. This increased stability simplifies handling and storage, yet it does not diminish the need for rigorous safety protocols. While many indolylboronic acids are considered stable and non-toxic, a thorough understanding of potential hazards and handling requirements is paramount for ensuring laboratory safety and experimental success.[1]

This guide provides a comprehensive overview of the safety considerations, handling protocols, emergency procedures, and disposal of 2-methyl-4-indole boronic acid pinacol ester, designed for researchers and professionals in chemical and pharmaceutical development.

Section 1: Hazard Identification and Risk Assessment

A complete hazard profile for 2-methyl-4-indole boronic acid pinacol ester is not extensively documented in publicly available literature. Therefore, a conservative approach is necessary, treating it with the same precautions as similar boronic acid pinacol ester derivatives for which safety data sheets (SDS) are available. The primary hazards associated with analogous compounds involve irritation and potential harm upon direct contact or ingestion.[4]

GHS Hazard Classification (Based on Analogous Compounds)

The following table summarizes the potential hazards, synthesized from safety data sheets of structurally related boronic acid pinacol esters. It is crucial to consult the specific SDS provided by the supplier for the exact lot number being used.

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [4] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | [4] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation | [4] |

Note: Some suppliers may classify their specific boronic acid pinacol ester products as "Not a hazardous substance or mixture." Despite this, it is best practice to handle all research chemicals as potentially hazardous until their toxicology is fully established.

Primary Routes of Exposure and Symptoms

-

Inhalation : May cause irritation to the respiratory system.[4]

-

Skin Contact : Causes skin irritation.[4] Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact : Causes serious eye irritation, which may result in redness, pain, and blurred vision.[4][5]

-

Ingestion : Harmful if swallowed.[4] May cause gastrointestinal irritation, nausea, and vomiting.[4]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Mitigating the risks identified above requires a multi-layered approach, combining engineering controls with appropriate personal protective equipment.

Engineering Controls

-

Ventilation : All handling of solid 2-methyl-4-indole boronic acid pinacol ester and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

-

Safety Stations : An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the workstation.[4][7]

Personal Protective Equipment (PPE)

The selection of PPE is the final and most direct barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.

-

Eye and Face Protection : Chemical safety goggles conforming to EU standard EN166 or NIOSH (US) standards are required.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[8][9] Gloves should be inspected for defects before use and removed using the proper technique to avoid skin contamination. Always wash hands thoroughly with soap and water after handling the compound and removing gloves.

-

Body Protection : A lab coat or chemical-resistant apron should be worn to protect against skin contact.[10] Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection : If engineering controls are insufficient or during a large spill cleanup where dust or aerosols may be generated, a NIOSH-approved particulate respirator should be used.[6][11]

Caption: PPE selection workflow for handling the reagent.

Section 3: Safe Handling, Storage, and Disposal

Adherence to standardized procedures is critical for the safe handling and preservation of 2-methyl-4-indole boronic acid pinacol ester.

Chemical Stability and Storage

-

Stability : The product is generally stable under standard ambient conditions. However, like all boronic esters, it can be susceptible to hydrolysis over time, especially in the presence of moisture.

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][12][13] For long-term storage, refrigeration at 2-8°C is often recommended to ensure stability.[14]

-

Incompatibilities : Keep away from strong oxidizing agents and strong reducing agents.[4]

Standard Handling Protocol

This protocol outlines the essential steps for safely weighing and using the solid reagent in a typical laboratory experiment.

-

Preparation : Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height and the work area is clean and uncluttered.

-

Retrieval : Retrieve the reagent container from its storage location. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the container.

-

Weighing : Conduct all weighing operations within the chemical fume hood. Use a spatula to transfer the solid to a tared weighing vessel. Avoid creating dust.[4][12] If any material is spilled, clean it up immediately following the spill procedures in Section 4.

-

Dispensing : Carefully add the weighed solid to the reaction vessel or a flask for dissolution.

-

Closure : Tightly close the main reagent container immediately after dispensing to minimize exposure to air and moisture.

-

Cleanup : Clean the spatula and any contaminated surfaces. Dispose of any contaminated weighing paper or wipes as solid chemical waste.

-

Hand Washing : After the procedure is complete and gloves have been removed, wash hands thoroughly with soap and water.

Caption: A standard workflow for handling solid boronic esters.

Waste Disposal

-

Chemical Waste : All excess solid material, reaction residues, and contaminated materials (e.g., gloves, wipes, silica gel) must be disposed of as hazardous chemical waste. Collect these materials in a clearly labeled, sealed waste container.

-

Local Regulations : Never dispose of this chemical down the drain. Always follow your institution's and local environmental regulations for chemical waste disposal. While boric acid itself can sometimes be disposed of via drain with copious amounts of water under specific local rules, this does not apply to its organic derivatives.[8][15]

Section 4: Emergency Procedures

Rapid and correct response during an emergency is crucial to minimizing harm.

First Aid Measures

-

If Inhaled : Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4]

-

In Case of Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[5] If irritation persists, seek medical attention.

-

In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[4]

Spill Response

-

Small Spills (Solid) :

-

Ensure proper PPE is worn.

-

Avoid breathing dust.

-

Gently sweep or scoop the material into a labeled container for chemical waste disposal.

-

Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

-

-

Large Spills :

-

Evacuate the immediate area and alert nearby personnel.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Prevent entry into the area until it has been declared safe by trained personnel.

-

Conclusion

2-methyl-4-indole boronic acid pinacol ester is a valuable reagent in synthetic chemistry. Its enhanced stability compared to free boronic acids is a significant advantage, but it does not eliminate potential hazards. By understanding its risk profile, implementing robust engineering controls, consistently using appropriate PPE, and adhering to safe handling and emergency protocols, researchers can safely harness the synthetic power of this compound. Scientific integrity and a culture of safety demand that every chemical, regardless of its perceived hazard level, be treated with respect and caution.

References

-

Čubínek, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Phenylethyl-1-boronic acid pinacol ester. [Link]

-

Murphy, C. L. W. (2018). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

-

ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester 4. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Boric Acid. [Link]

-

Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. [Link]

-

VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

-

ResearchGate. (2017). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

ResearchGate. (n.d.). Indole-Boronic Acid Coupling Development. [Link]

-

Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

-

Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Sustainability Exchange. (n.d.). Northumbria University – Safe Disposal of Chemical Waste. [Link]

-

Castro, R., Ferreira, R. J., & Soares, J. X. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 893. [Link]

-

Etimine USA. (2020). Boric Acid SAFETY DATA SHEET. [Link]

-

BESA. (n.d.). Recommended PPE to handle chemicals. [Link]

-

M. Nolan, S., & Nolan, S. P. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4308-4311. [Link]

-

Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for Anthracene-9-boronic acid. [Link]

-

MIT EHS. (n.d.). Hints for Handling Air-Sensitive Materials. [Link]

-

ResearchGate. (2018). Protection of Phenyl boronic acid? [Link]

-

U.S. Borax Inc. (n.d.). Boric Acid Safety Data Sheet. [Link]

-

Kumar, S. (2022). Disposal Of Boric Acid. Sciencing. [Link]

-

Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. [Link]

-

PubMed. (2019). Indolylboronic Acids: Preparation and Applications. [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

-

ACS Material. (2020). PPE and Safety for Chemical Handling. [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fishersci.com [fishersci.com]

- 5. 5-Methylthiophene-2-boronic acid pinacol ester, 95% - Safety Data Sheet [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. laballey.com [laballey.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. PPE and Safety for Chemical Handling [acsmaterial.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. Iodomethylboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 15. bsu.edu [bsu.edu]

A Technical Guide to the Synthesis of 2-Methyl-4-boryl-1H-indole: A Directed C-H Borylation Approach

Introduction: The Strategic Importance of Borylated Indoles and the Quest for Regiocontrol

The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to selectively functionalize the indole ring at specific positions is paramount for the development of novel molecular entities with tailored properties. Among the myriad of functionalization techniques, C-H borylation has emerged as a particularly powerful strategy, transforming inert C-H bonds into versatile C-B bonds.[1][2] These resulting organoboron compounds, especially borylated indoles, are highly valued synthetic intermediates, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions, which enable the facile construction of carbon-carbon and carbon-heteroatom bonds.[3][4][5]

However, the inherent electronic properties of the indole nucleus present a significant challenge to achieving regioselective C-H borylation. The electron-rich nature of the pyrrole ring typically directs electrophilic attack and many metal-catalyzed C-H functionalizations to the C3 and C2 positions.[3][4][6] Consequently, the synthesis of indoles borylated at the benzene ring, such as at the C4-position, is a non-trivial endeavor and represents a significant synthetic challenge.[3][6][7] Accessing these less electronically favored positions often necessitates the use of a directing group to steer the borylation catalyst to the desired site.[1][6]

This technical guide provides a comprehensive overview of a proposed synthetic route to 2-methyl-4-boryl-1H-indole, a valuable building block for which a direct, regioselective synthesis is not extensively documented. The strategy herein leverages a directing group-assisted, iridium-catalyzed C-H borylation reaction, a robust and well-established methodology for achieving otherwise difficult regioselectivities in C-H functionalization.[1]

Strategic Approach: Overcoming Inherent Reactivity through Directed C-H Borylation

To achieve the selective borylation of the C4-position of 2-methylindole, a multi-step strategy is proposed. This approach is designed to overcome the intrinsic electronic preference for borylation at the C3 or C2 positions. The core of this strategy lies in the temporary installation of a directing group on the indole nitrogen. This directing group serves to coordinate with the iridium catalyst and position it in close proximity to the C4-H bond, thereby facilitating selective C-H activation and borylation at this site.

The proposed synthetic pathway can be broken down into three key stages:

-

Installation of a Directing Group: The initial step involves the protection of the indole nitrogen with a suitable directing group. A pivaloyl group is selected for this purpose due to its steric bulk and its demonstrated efficacy in directing ortho-C-H functionalization in various aromatic systems.

-

Iridium-Catalyzed C4-Borylation: With the directing group in place, the crucial C-H borylation step is performed. This reaction will employ an iridium catalyst, a bipyridine-based ligand, and a boron source, typically bis(pinacolato)diboron (B₂pin₂).

-

Deprotection to Yield the Target Compound: The final step involves the removal of the pivaloyl directing group to afford the desired 2-methyl-4-boryl-1H-indole.

This sequence provides a logical and experimentally feasible route to the target molecule, grounded in established principles of organic synthesis.

Proposed Synthetic Workflow

Figure 1: Proposed three-stage synthetic workflow for 2-methyl-4-boryl-1H-indole.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-(2-Methyl-1H-indol-1-yl)-2,2-dimethylpropan-1-one (N-Pivaloyl-2-methylindole)

Rationale: The installation of the N-pivaloyl group is crucial for directing the subsequent C-H borylation to the C4 position. Sodium hydride is used as a base to deprotonate the indole nitrogen, forming a nucleophilic indolide anion that readily reacts with pivaloyl chloride. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this reaction.

Step-by-Step Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methylindole (1.0 eq).

-

Dissolve the 2-methylindole in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add pivaloyl chloride (1.1 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-pivaloyl-2-methylindole.

Stage 2: Iridium-Catalyzed C4-Borylation

Rationale: This is the key regioselectivity-determining step. An iridium(I) precatalyst, [Ir(OMe)(COD)]₂, in combination with a bipyridine ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), forms the active catalytic species for C-H borylation.[1] The pivaloyl directing group is believed to coordinate to the iridium center, positioning the catalyst for selective activation of the C4-H bond. Bis(pinacolato)diboron (B₂pin₂) serves as the boron source.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Among the myriad of methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of its components.[1][2] This powerful transformation facilitates the coupling of organoboron compounds with organic halides or triflates, enabling the synthesis of complex molecular architectures.[3][4]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling protocol utilizing 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole , a versatile building block for the synthesis of substituted indole scaffolds. The indole motif is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The ability to functionalize the indole core at the 4-position opens new avenues for exploring structure-activity relationships (SAR) in drug development programs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3][4]

-

Transmetalation: The organic group from the boronate ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronate ester.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with an Aryl Bromide

This protocol provides a general procedure for the coupling of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | ≥95% | Commercially Available | Store under inert atmosphere. |

| Aryl Bromide | ≥98% | Commercially Available | --- |

| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Commercially Available | Other catalysts can be used. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Other bases can be used. |

| 1,4-Dioxane | Anhydrous | Commercially Available | Use a dry, degassed solvent. |

| Deionized Water | --- | --- | Degas prior to use. |

| Diethyl Ether | ACS Grade | Commercially Available | For extraction. |

| Brine | Saturated NaCl(aq) | --- | For washing. |

| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available | For drying. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

| Round-bottom flask | --- | --- | Appropriate size for the reaction. |

| Condenser | --- | --- | --- |

| Magnetic stirrer and stir bar | --- | --- | --- |

| Inert atmosphere setup (e.g., Nitrogen or Argon) | --- | --- | --- |

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.0 equiv), the aryl bromide (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to achieve a final concentration of the indole boronate ester of approximately 0.1 M.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methyl-4-aryl-1H-indole.

Discussion of Experimental Choices and Causality

-

Choice of Boron Reagent: Pinacol esters, such as the one used here, are generally more stable and easier to handle than the corresponding boronic acids.[5] They often exhibit good reactivity in Suzuki-Miyaura couplings.

-

Catalyst Selection: Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of Suzuki-Miyaura couplings, including those involving heteroaryl substrates. The dppf ligand provides a good balance of electron-donating and steric properties to promote the catalytic cycle.

-

Base: Potassium carbonate is a commonly used inorganic base that is effective in activating the boronate ester for transmetalation. Other bases such as cesium carbonate or potassium phosphate may be beneficial for challenging substrates.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed. Water can play a crucial role in the transmetalation step by facilitating the hydrolysis of the boronate ester to the more reactive boronic acid in situ.

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a different palladium source/ligand combination. |

| Insufficiently degassed solvents | Thoroughly degas all solvents before use. | |

| Poor quality reagents | Ensure the purity and dryness of all reagents. | |

| Homocoupling of Boronate Ester | Presence of oxygen | Improve degassing procedure. |

| Inefficient transmetalation | Try a different base or solvent system. | |

| Protodeboronation | Presence of protic sources | Use anhydrous conditions and a non-protic base if necessary. |

| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. |

Safety Considerations

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle with care in a fume hood.

-

Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-methyl-4-aryl-1H-indoles from 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. The protocol outlined in this application note provides a reliable starting point for researchers in drug discovery and materials science. By understanding the underlying mechanism and the rationale behind the experimental choices, scientists can effectively troubleshoot and adapt this powerful reaction to their specific synthetic needs.

References

-

Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Guide for the Bench Chemist. Accounts of Chemical Research, 41(11), 1486–1499. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Al-Aizari, F. A., et al. (2024). Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. Polycyclic Aromatic Compounds, 44(1), 261-274. [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(4), 1449-1460. [Link]

-

Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Organic & Biomolecular Chemistry, 19(8), 1846-1856. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. The Journal of Organic Chemistry, 72(19), 7291-7295. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Science, 2(8), 1528-1532. [Link]

-

Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 54(24), 3141-3144. [Link]

-

ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

-

ResearchGate. (2021, February 1). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

-